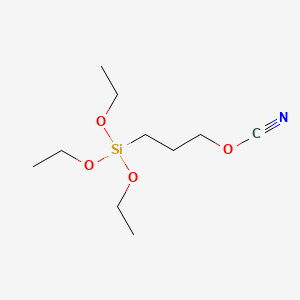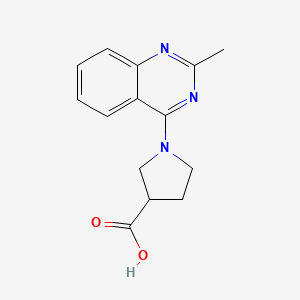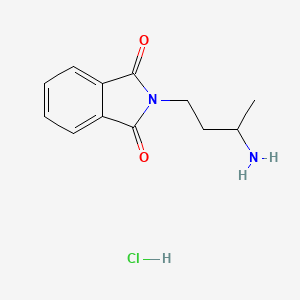![molecular formula C8H11Cl2N3O2 B11861628 Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐是一种含氮杂环化合物。该化合物属于吡咯并嘧啶家族,该家族以其多样的生物活性及其在药物化学中的应用而闻名。该化合物的结构包括一个吡咯环与一个嘧啶环融合在一起,使其成为药物发现和开发的宝贵骨架。
准备方法
合成路线和反应条件
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐的合成通常涉及多步反应。一种常见的制备方法包括在受控条件下对合适的先驱体进行环化。 例如,吡咯衍生物与合适的醛或酮的缩合,然后与氮源环化,可以得到所需的吡咯并嘧啶核心 .
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以提高可扩展性和成本效益。这包括使用高产反应、最大限度地减少副产物以及采用高效的纯化技术。 催化剂和自动化合成设备的使用可以进一步提高生产过程 .
化学反应分析
反应类型
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常见试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代衍生物,胺或硫醇等亲核试剂.
主要产物形成
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生完全饱和的化合物。 取代反应可以引入各种官能团,增强化合物的生物活性 .
科学研究应用
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其抗癌、抗菌和抗炎特性。
工业: 应用于新型材料和化学工艺的开发
作用机制
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐的作用机制与其与特定分子靶标的相互作用有关。该化合物可以抑制某些酶或调节受体活性,从而产生各种生物效应。 确切的途径和靶标取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物
吡唑并[3,4-d]嘧啶: 以其激酶抑制活性而闻名。
吡咯并[1,2-a]吡嗪: 表现出抗菌和抗病毒活性。
吡啶并[2,3-d]嘧啶: 用于抗癌研究
独特性
6,7-二氢-5H-吡咯并[3,4-d]嘧啶-2-羧酸甲酯二盐酸盐因其独特的结构而脱颖而出,该结构允许进行多种修饰和应用。 其能够进行各种化学反应以及其在多个研究领域中的潜力使其成为科学研究中的宝贵化合物 .
属性
分子式 |
C8H11Cl2N3O2 |
|---|---|
分子量 |
252.09 g/mol |
IUPAC 名称 |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;;/h3,9H,2,4H2,1H3;2*1H |
InChI 键 |
GYJDHJJPTNJHJL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C2CNCC2=N1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


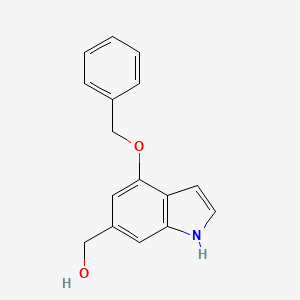
![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
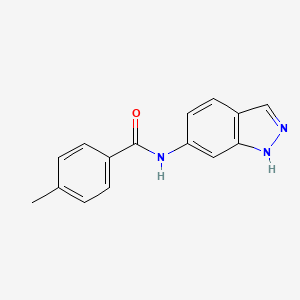

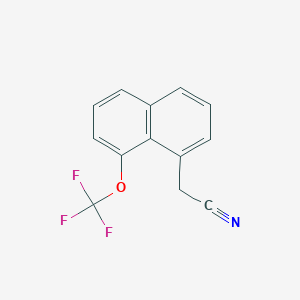
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
